molecular formula C11H15BF3KN2 B6341561 Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate CAS No. 1691248-19-7

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate

Cat. No.: B6341561
CAS No.: 1691248-19-7
M. Wt: 282.16 g/mol
InChI Key: VGVCQMVGOAZLNP-UHFFFAOYSA-N
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Description

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is an organic compound used in various scientific experiments. It is a potassium salt composed of a heteroarylboronic acid derivative and a trifluoroborate anion. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate typically involves the reaction of 4-(1-methy-4-piperazinyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in an aqueous medium under mild conditions. The process involves the following steps:

  • Dissolution of 4-(1-methy-4-piperazinyl)phenylboronic acid in water.
  • Addition of potassium trifluoroborate to the solution.
  • Stirring the mixture at room temperature for several hours.
  • Filtration and drying of the resulting product to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

  • Large-scale dissolution of 4-(1-methy-4-piperazinyl)phenylboronic acid in water.
  • Controlled addition of potassium trifluoroborate.
  • Continuous stirring and monitoring of reaction conditions.
  • Filtration, drying, and purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction Reactions: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: The major products are substituted phenyl derivatives.

    Oxidation Reactions: Oxidized phenyl derivatives are formed.

    Reduction Reactions: Reduced phenyl derivatives are obtained.

Scientific Research Applications

Organic Synthesis

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is primarily used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its trifluoroborate group enhances reactivity, allowing for the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Medicinal Chemistry

The compound plays a significant role in drug discovery and development. It has been utilized in synthesizing various biologically active compounds, including potential pharmaceuticals targeting cancer and other diseases. Its ability to form stable bonds with biomolecules facilitates the creation of novel therapeutic agents .

Biochemical Probes

In biological research, this compound serves as a probe for studying biochemical pathways and interactions due to its stability and reactivity. It can be used to label biomolecules or as part of assays to investigate specific biological processes.

Industrial Applications

In industrial settings, this compound is employed as a catalyst in various chemical processes, contributing to the production of advanced materials and specialty chemicals.

Antitumor Activity

Research has demonstrated that compounds synthesized using this compound exhibit significant antitumor activity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). These compounds showed selective targeting with low cytotoxicity towards non-tumorigenic cells, highlighting their potential in cancer therapy.

Hydrolysis Reactions

A study highlighted the efficient hydrolysis of organotrifluoroborates using silica gel and water, showcasing this compound's utility in synthetic pathways leading to biologically relevant products. The reactions were monitored via 11B^{11}B NMR spectroscopy, demonstrating complete conversions within hours under optimal conditions.

Mechanism of Action

The mechanism of action of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is unique due to its stability and reactivity. Similar compounds include:

    Potassium phenyltrifluoroborate: Lacks the piperazinyl group, making it less versatile in certain reactions.

    Potassium 4-(1-methy-4-piperazinyl)phenylboronic acid: Does not have the trifluoroborate group, affecting its reactivity and stability.

    Potassium 4-(1-methy-4-piperazinyl)phenylsulfonate: Contains a sulfonate group instead of a trifluoroborate group, leading to different chemical properties and applications.

Biological Activity

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate (CAS Number: 1691248-19-7) is a potassium salt of a heteroarylboronic acid derivative, characterized by its trifluoroborate anion. This compound has garnered attention in various fields, particularly in organic synthesis and biological applications, due to its stability and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicinal chemistry.

Basic Information

PropertyValue
Molecular FormulaC₁₁H₁₅BF₃KN₂
Molecular Weight282.159 g/mol
IUPAC NamePotassium; trifluoro-[4-(4-methylpiperazin-1-yl)phenyl]boranuide
PubChem CID73995271

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1-methy-4-piperazinyl)phenylboronic acid with potassium trifluoroborate in an aqueous medium under mild conditions. The process generally includes:

  • Dissolution of the boronic acid in water.
  • Addition of potassium trifluoroborate.
  • Stirring at room temperature for several hours.
  • Filtration and drying to obtain the final product.

The biological activity of this compound can be attributed to its ability to form stable bonds with various biomolecules, facilitating the synthesis of biologically active compounds. The trifluoroborate group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and other transformations that are crucial in drug development.

Applications in Medicinal Chemistry

This compound has been utilized in synthesizing various biologically active molecules, including potential pharmaceuticals targeting cancer and other diseases. Its role as a reagent in cross-coupling reactions is particularly significant for developing complex organic compounds with therapeutic potential .

Case Studies

  • Antitumor Activity : In studies evaluating the antitumor effects of related compounds synthesized using this compound, significant growth inhibition was observed in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The compounds demonstrated low cytotoxicity against non-tumorigenic cells, indicating selective targeting of cancer cells .
  • Hydrolysis Reactions : Research highlighted the efficient hydrolysis of organotrifluoroborates using silica gel and water, showcasing the compound's utility in synthetic pathways leading to biologically relevant products. The reactions were monitored via 11B^{11}B NMR spectroscopy, demonstrating complete conversions within hours under optimal conditions .

Comparative Analysis

In comparison to similar compounds, this compound exhibits enhanced stability and reactivity due to the presence of both the piperazinyl group and the trifluoroborate moiety. This unique combination allows for more versatile applications in synthetic organic chemistry and medicinal research.

Compound NameStabilityReactivityApplications
This compoundHighHighDrug synthesis, biochemical probes
Potassium phenyltrifluoroborateModerateModerateGeneral organic synthesis
Potassium 4-(1-methy-4-piperazinyl)phenylboronic acidLowLowLimited applications

Properties

IUPAC Name

potassium;trifluoro-[4-(4-methylpiperazin-1-yl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF3N2.K/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)12(13,14)15;/h2-5H,6-9H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVCQMVGOAZLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)N2CCN(CC2)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF3KN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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